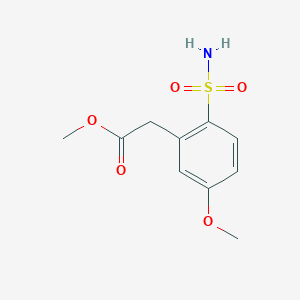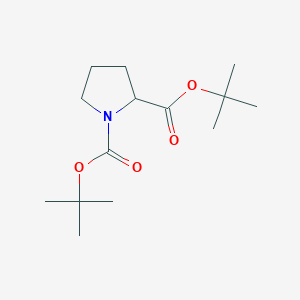
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate is an organic compound with the molecular formula C14H25NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two tert-butyl ester groups attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate can be synthesized through a multi-step process involving the protection of pyrrolidine and subsequent esterification. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the corresponding tert-butyl ester. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through its ester and pyrrolidine functional groups. The compound can act as a ligand, forming stable complexes with metal ions and other molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: This compound is similar in structure but contains additional ethyl groups and a nitroxide functional group.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring but with different functional groups at the 2 and 5 positions.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical syntheses.
Uniqueness
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate is unique due to its dual tert-butyl ester groups, which provide significant steric hindrance. This feature makes it particularly useful in the design of selective catalysts and ligands, as well as in the study of enzyme mechanisms where steric effects play a crucial role .
Propriétés
IUPAC Name |
ditert-butyl pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYLERMBHATJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
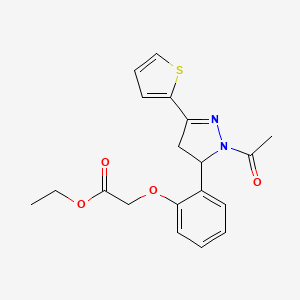
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2900569.png)
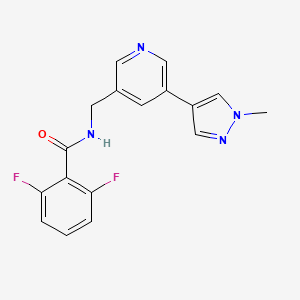
![2-chloro-1-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}propan-1-one](/img/structure/B2900575.png)
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2900576.png)
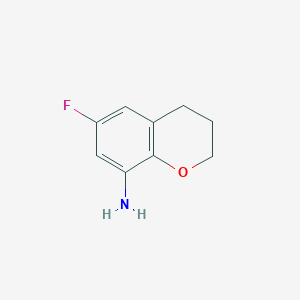
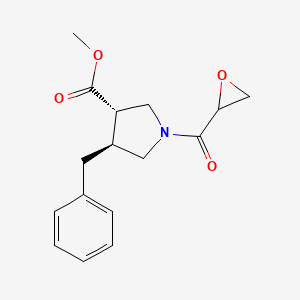

![benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate](/img/structure/B2900581.png)
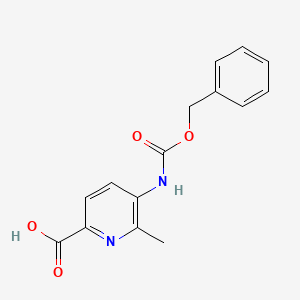
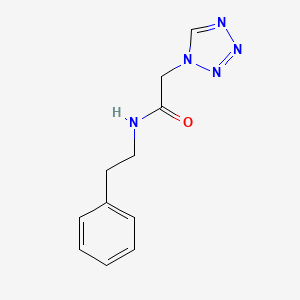
![Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2900586.png)
![tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2900588.png)
